Rhodium(II) trifluoroacetate dimer

Beschreibung

Significance of Dirhodium(II) Carboxylates in Homogeneous Catalysis

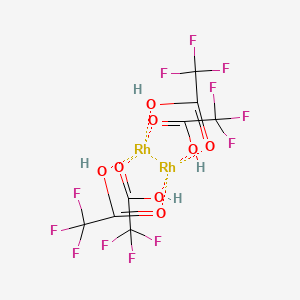

Dirhodium(II) carboxylates are a class of catalysts that have profoundly impacted homogeneous catalysis, particularly in reactions involving diazo compounds. guidechem.comnih.gov These complexes, characterized by a distinctive "Chinese lantern" or "paddlewheel" structure, feature two rhodium atoms bridged by four carboxylate ligands. wikipedia.orgmdpi.com This arrangement creates a stable yet reactive framework with open axial sites, which are crucial for substrate binding and subsequent catalytic turnover. nih.govacs.org

The versatility of dirhodium(II) carboxylates stems from the ease with which their ligand sphere can be modified. By simply exchanging the carboxylate ligands—for instance, replacing acetate (B1210297) with trifluoroacetate (B77799) or chiral carboxamidates—chemists can fine-tune the catalyst's steric and electronic properties. nih.gov This tunability allows for remarkable control over the reactivity and selectivity of a wide range of chemical transformations, including cyclopropanations, C-H insertions, and ylide formations. mdpi.comresearchgate.net The ability to perform ligand exchange has been a key factor in the development of highly specialized and enantioselective catalysts. nih.gov

Distinctive Reactivity Profile of Rhodium(II) Trifluoroacetate Dimer in Organic Synthesis

Among the family of dirhodium(II) carboxylates, this compound (Rh₂(O₂CCF₃)₄) stands out due to its heightened reactivity. The strong electron-withdrawing nature of the trifluoroacetate ligands renders the rhodium centers significantly more electrophilic than in other analogues, such as rhodium(II) acetate. wikipedia.org This enhanced Lewis acidity allows Rh₂(O₂CCF₃)₄ to catalyze reactions under milder conditions and to activate even weakly nucleophilic substrates.

This heightened reactivity is particularly evident in its interactions with Lewis bases. Rh₂(O₂CCF₃)₄ forms stable adducts with a wide variety of Lewis bases at its axial positions, a property that is fundamental to its catalytic mechanism. wikipedia.org It is capable of binding even very weak bases, a feat not typically achieved by rhodium(II) acetate. wikipedia.org This enhanced binding ability is crucial for its effectiveness in numerous organic transformations. For example, it is a highly efficient catalyst for the cyclopropanation of alkenes with diazo compounds and for the synthesis of isomerically pure α,β-unsaturated carbonyl compounds.

The superior performance of Rh₂(O₂CCF₃)₄ is well-documented. In the cyclization of α-diazo-β-ketoesters, for instance, Rh₂(O₂CCF₃)₄ facilitates the reaction at room temperature, whereas rhodium(II) acetate often requires higher temperatures to achieve similar results.

Historical Context and Evolution of Research on this compound

The study of dirhodium(II) carboxylates began with the investigation of rhodium(II) acetate, which was found to be an effective catalyst for the decomposition of diazo compounds. nih.gov This initial discovery paved the way for extensive research into this class of compounds. The synthesis of this compound is typically achieved through a ligand exchange reaction, where the acetate groups of rhodium(II) acetate are replaced by trifluoroacetate groups by heating in trifluoroacetic acid. wikipedia.org This straightforward synthesis has made the catalyst readily accessible for research.

The evolution of research on Rh₂(O₂CCF₃)₄ has been driven by the quest for more reactive and selective catalysts. The understanding that the electronic properties of the bridging ligands directly influence the catalytic activity of the dirhodium core was a significant breakthrough. This led to the development of a wide range of dirhodium(II) catalysts with tailored functionalities. The unique "Chinese lantern" structure, which accommodates a Rh-Rh bond of approximately 238 pm, has been extensively characterized by X-ray crystallography, providing a solid structural basis for understanding its reactivity. wikipedia.org Over the years, research has expanded from fundamental studies of its structure and reactivity to its application in the synthesis of complex organic molecules and materials. alfachemic.comscientificlabs.com

Compound Properties and Structure

Below are tables detailing the key properties and structural parameters of this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈F₁₂O₈Rh₂ |

| Molecular Weight | 657.87 g/mol |

| Appearance | Green solid/powder |

| IUPAC Name | Rhodium(2+); 2,2,2-trifluoroacetate |

| CAS Number | 31126-95-1 |

Data sourced from multiple references. wikipedia.orgalfachemic.com

Table 2: Structural Parameters

| Parameter | Value |

|---|---|

| Crystal Structure | Chinese Lantern / Paddlewheel |

| Rh-Rh Bond Length | 238 pm |

| Coordination Geometry | Octahedral (at each Rh center) |

| Key Feature | Diamagnetic due to Rh-Rh bond |

Data sourced from references. wikipedia.org

Eigenschaften

CAS-Nummer |

31126-95-1 |

|---|---|

Molekularformel |

C8F12O8Rh2 |

Molekulargewicht |

657.87 g/mol |

IUPAC-Name |

rhodium(2+);2,2,2-trifluoroacetate |

InChI |

InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4 |

InChI-Schlüssel |

PQEXTYUESSEHKW-UHFFFAOYSA-J |

SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] |

Kanonische SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry

Ligand Exchange Synthesis from Rhodium(II) Acetate (B1210297) Dimer

The most conventional and straightforward method for preparing rhodium(II) trifluoroacetate (B77799) dimer involves a ligand exchange reaction starting from the more common rhodium(II) acetate dimer (Rh₂(O₂CCH₃)₄). wikipedia.org This process is driven by the higher acidity of trifluoroacetic acid compared to acetic acid.

Rh₂(O₂CCH₃)₄ + 4 CF₃COOH → Rh₂(O₂CCF₃)₄ + 4 CH₃COOH wikipedia.org

This reaction is typically carried out by heating rhodium(II) acetate in hot trifluoroacetic acid, often under reflux conditions. The process effectively displaces the acetate ligands with trifluoroacetate ligands while preserving the essential rhodium-rhodium (Rh-Rh) bond, which is crucial for the catalytic activity of the resulting dimer. wikipedia.org The product, a green solid, is formed with the retention of this bond.

For optimal yield and purity, the reaction is generally performed under reflux. The use of trifluoroacetic acid not only serves as the source of the trifluoroacetate ligand but also as the reaction solvent. In some procedures, trifluoroacetic anhydride (B1165640) is added to the reaction mixture. The anhydride aids in the efficient removal of the acetic acid byproduct formed during the exchange, driving the equilibrium towards the formation of the desired product.

Studies on similar ligand exchange reactions have shown that the process can be stepwise. For instance, in the reaction of a related rhodium(II) acetate complex with trifluoroacetic acid, a fast initial exchange of axial acetic acid molecules and the acetate group trans to a metallated phosphine (B1218219) occurs, followed by a slower exchange of the cis acetate groups. rsc.org The rate of this subsequent exchange was found to be dependent on the concentration of trifluoroacetic acid. rsc.org

Table 1: Ligand Exchange Synthesis Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Rhodium(II) acetate dimer | Precursor with existing Rh-Rh bond |

| Reagent | Trifluoroacetic acid | Ligand source and solvent |

| Additive | Trifluoroacetic anhydride | Promotes efficient ligand exchange and removes acetic acid |

The purity of the final product is a critical factor, especially for its use in catalysis. Standard analytical methods typically show a purity of over 99% for rhodium(II) trifluoroacetate dimer synthesized via this route. After the reaction is complete, the excess trifluoroacetic acid and the acetic acid byproduct are typically removed by evaporation under reduced pressure. The resulting solid product can then be further purified by recrystallization if necessary. The final product is a green, volatile solid. wikipedia.org

Direct Synthesis Routes from Rhodium(III) Precursors

Direct synthesis from more readily available and less expensive rhodium(III) precursors, such as rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O), offers a more cost-effective and scalable alternative to the ligand exchange method. google.com These methods involve the in-situ reduction of rhodium(III) to rhodium(II).

A notable direct synthesis method proceeds through a rhodium(III) hydroxide (B78521) intermediate. google.com This multi-step process begins with the dissolution of rhodium(III) trichloride (B1173362) hydrate in deionized water. The pH of the solution is then adjusted to approximately 9 using a base, such as sodium hydroxide or sodium carbonate solution, to precipitate rhodium(III) hydroxide (Rh(OH)₃). google.compatsnap.com The precipitate is then thoroughly washed to remove any chloride ions. google.com

The purified rhodium(III) hydroxide is then suspended in glacial acetic acid, and a reducing agent like formic acid or formaldehyde (B43269) is added. google.compatsnap.com Refluxing this mixture facilitates the reduction of Rh(III) to Rh(II) and forms a blue-green rhodium acetate intermediate. google.com Finally, this intermediate undergoes a ligand exchange reaction with trifluoroacetic acid and trifluoroacetic anhydride to yield the final this compound. google.com This method avoids the use of costly rhodium(II) acetate and leads to a more complete ligand exchange.

Table 2: Direct Synthesis via Hydroxide Intermediate

| Step | Procedure | Key Reagents | Product |

|---|---|---|---|

| 1 | Precipitation | Rhodium(III) trichloride hydrate, Sodium hydroxide | Rhodium(III) hydroxide |

| 2 | Reduction & Intermediate Formation | Glacial acetic acid, Formic acid | Rhodium(II) acetate intermediate |

The critical step in direct synthesis is the controlled reduction of rhodium(III) to rhodium(II) while preventing over-reduction to rhodium(0), which appears as rhodium black. acs.org Various reducing agents can be employed, including methanol, ethanol (B145695), formic acid, and formaldehyde. google.com The molar ratio of the reducing agent to the rhodium trichloride hydrate is a crucial parameter to control, typically ranging from 0.5-15:1. google.com

Recent research has focused on optimizing this reduction. The use of inorganic additives like lithium carbonate (Li₂CO₃) and lithium chloride (LiCl) has been shown to suppress over-reduction and enhance the yield and robustness of the process, particularly in large-scale reactions. acs.org These additives likely stabilize the rhodium(III) species and control the reduction potential, allowing for a more efficient and controlled conversion to the desired rhodium(II) dimer. acs.org

Scalable Synthesis and Industrial Process Considerations

For industrial-scale production, the direct synthesis route from rhodium(III) chloride hydrate is more advantageous due to the lower cost of the starting material and the high product yield. google.compatsnap.com A patented method highlights a process that is simple to operate and suitable for large-scale production, with reported yields between 84.9% and 86.5% and purity around 99%. google.compatsnap.com

Structural Elucidation and Electronic Properties

Dimeric "Paddlewheel" or "Chinese Lantern" Architecture

Rhodium-Rhodium Bond Characteristics and Influence on Reactivity

A key feature of the paddlewheel structure is the presence of a direct rhodium-rhodium (Rh-Rh) bond. wikipedia.org This metal-metal bond is a single σ-bond, further supported by δ-bonding interactions, which explains the diamagnetic nature of this Rh(II) species. wikipedia.org The Rh-Rh bond distance has been determined by X-ray crystallography to be approximately 238 picometers. wikipedia.org

The nature of this Rh-Rh bond significantly influences the compound's reactivity. The bond energy, while substantial enough to maintain the dimeric structure, allows for the molecule to participate in various chemical transformations. The electron-withdrawing nature of the trifluoroacetate (B77799) ligands enhances the Lewis acidity of the rhodium centers compared to other rhodium(II) carboxylate dimers, such as rhodium(II) acetate (B1210297). This increased acidity makes the axial positions on the rhodium centers more susceptible to coordination by Lewis bases, a critical step in many of its catalytic applications. wikipedia.org

Table 1: Comparative Rh-Rh Bond Properties

| Compound | Rh-Rh Bond Length (pm) |

| Rhodium(II) trifluoroacetate dimer | 238 wikipedia.org |

| Rhodium(II) acetate dimer | ~239-245 |

Bridging Trifluoroacetate Ligand Framework Analysis

The four trifluoroacetate (O₂CCF₃) ligands act as bridges, spanning the two rhodium centers. Each ligand coordinates to the rhodium ions in a bidentate fashion, with each oxygen atom of the carboxylate group binding to one rhodium ion. This arrangement creates a rigid and stable framework that holds the rhodium atoms at a fixed distance. The highly electronegative fluorine atoms on the trifluoroacetate groups play a crucial role in modulating the electronic properties of the dirhodium core, contributing to the enhanced Lewis acidity at the rhodium centers.

Axial Ligand Binding Sites and Geometrical Preferences

Perpendicular to the plane of the four bridging trifluoroacetate ligands, along the Rh-Rh bond axis, are two axial coordination sites. These sites are readily available for coordination with a wide variety of Lewis bases. wikipedia.org The compound typically forms adducts with a 2:1 stoichiometry, where one Lewis base binds to each axial position on the two Rh(II) centers. wikipedia.org

The strong electron-withdrawing effect of the trifluoroacetate ligands makes this compound a particularly strong Lewis acid, enabling it to bind even very weak bases. wikipedia.org The coordination of axial ligands can lead to changes in the electronic structure and reactivity of the complex. The geometry of the resulting adducts is typically a distorted octahedron around each rhodium center, with the four equatorial positions occupied by the oxygen atoms of the bridging ligands and the axial position occupied by the incoming Lewis base.

Spectroscopic Characterization Techniques in Structural Analysis

A combination of sophisticated spectroscopic techniques is employed to fully elucidate the intricate structure of this compound and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Advanced NMR spectroscopy is a powerful tool for probing the structure and bonding of this compound in solution. Techniques such as ¹H, ¹³C, and ¹⁵N NMR are used to study the formation of adducts with various Lewis bases. icho.edu.pl NMR titration experiments can reveal the stoichiometry of these adducts, often showing the formation of both 1:1 and 1:2 complexes. icho.edu.pl

Furthermore, ¹⁰³Rh NMR spectroscopy, though challenging due to the nucleus's properties, provides direct insight into the electronic environment of the rhodium centers. acs.org Changes in the ¹⁰³Rh chemical shift upon ligand binding can be correlated with the donor strength of the Lewis base and provide a measure of the electronic perturbations at the metal core. acs.org For instance, the adduct formation with amines has been investigated using ¹H, ¹³C, and ¹⁵N NMR, with the observed shifts providing information on the complexation site and the nature of the interaction. icho.edu.pl

X-ray Crystallography of Key Adducts and Intermediates

Single-crystal X-ray crystallography has been indispensable in providing definitive structural information for this compound and its adducts. wikipedia.org This technique allows for the precise determination of bond lengths and angles, confirming the paddlewheel structure and the Rh-Rh bond distance. wikipedia.org

Crystallographic studies of adducts with various Lewis bases have provided a detailed picture of the coordination geometry at the axial sites. For example, the crystal structure of the tetrahydrofuran (B95107) (THF) adduct, Rh₂(O₂CCF₃)₄(THF)₂, has been determined, revealing the coordination of the THF oxygen atom to the axial positions. capes.gov.br These studies are crucial for understanding the steric and electronic factors that govern the binding of different ligands and for elucidating the mechanisms of reactions catalyzed by this complex.

Table 2: Crystallographic Data for a this compound Adduct

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Rh₂(O₂CCF₃)₄(THF)₂ (Isomer 1) | Triclinic | P-1 | 9.557 | 10.126 | 11.840 | 95.97 | 90.40 | 115.58 |

| Rh₂(O₂CCF₃)₄(THF)₂ (Isomer 2) | Triclinic | P-1 | 8.6347 | 9.678 | 13.773 | 73.182 | 74.622 | 89.76 |

| Data sourced from a study on solid-state isomers of the THF adduct. capes.gov.br |

Electronic Structure and Molecular Orbital Theory of the Dirhodium Core

The unique chemical properties and reactivity of this compound are fundamentally governed by the electronic structure of its dirhodium core. Each rhodium(II) center in the dimer possesses a d⁷ electronic configuration. The interaction between the two metal centers leads to the formation of a metal-metal bond and a set of molecular orbitals (MOs) that define the compound's characteristics. wikipedia.orgnih.gov

The formation of the Rh-Rh bond can be described by the overlap of the d-orbitals from each metal ion. This interaction gives rise to sigma (σ), pi (π), and delta (δ) bonding orbitals, along with their corresponding antibonding orbitals (σ, π, and δ*). Analysis based on gas-phase photoelectron spectroscopy and density functional theory (DFT) calculations has established the ground-state electronic configuration of the dirhodium core in Rh₂(O₂CCF₃)₄. acs.orgacs.org The fourteen d-electrons from the two Rh(II) ions occupy these molecular orbitals, resulting in a configuration that explains the compound's diamagnetism. wikipedia.org

Detailed spectroscopic and computational studies have provided insight into the relative energies of these molecular orbitals. The ionization energy ordering has been determined to be σ ≈ π > δ > δ* ≈ π. acs.orgacs.org This indicates that the σ and π bonding orbitals are the most stable, followed by the δ bonding orbital. Notably, the antibonding δ and π* orbitals are found to be very close in energy. acs.orgacs.org The highest occupied molecular orbitals (HOMOs) are the π* orbitals, while the lowest unoccupied molecular orbital (LUMO) is the Rh-Rh σ* orbital. chemrxiv.org The accessibility of this σ* LUMO is crucial to the molecule's Lewis acidity and its ability to form adducts by coordinating with Lewis bases at the axial positions. wikipedia.orgchemrxiv.org

A significant feature of the electronic structure of this compound is the extensive mixing between the metal d-orbitals and the orbitals of the bridging trifluoroacetate ligands. acs.orgacs.org The highly electronegative fluorine atoms on the ligands enhance this metal-ligand orbital mixing. acs.org Computational studies have shown that specific ligand orbitals with the same symmetry as the Rh-Rh σ and π orbitals are destabilized, bringing them closer in energy to the metal orbitals and promoting greater interaction. acs.orgacs.org This increased mixing is a key factor influencing the electronic properties of the molecule. acs.org

Interactive Data Tables

Table 1: Molecular Orbital Configuration of the [Rh₂]⁴⁺ Core

| Molecular Orbital | Number of Electrons |

| σ (sigma) | 2 |

| π (pi) | 4 |

| δ (delta) | 2 |

| δ* (delta antibonding) | 2 |

| π* (pi antibonding) | 4 |

| σ* (sigma antibonding) | 0 |

| Total Configuration | σ²π⁴δ²δ²π⁴ |

Table 2: Relative Energy Ordering of Molecular Orbitals in the Dirhodium Core

| Orbital | Relative Energy Level | Ionization Energy |

| σ | Highest (LUMO) | - |

| π | High (HOMO) | Low |

| δ | High (HOMO) | Low |

| δ | Low | Higher |

| π | Lower | Highest |

| σ | Lowest | Highest |

| This table represents the general ordering determined from experimental and computational data, where σ ≈ π > δ > δ ≈ π. acs.orgacs.org* |

Coordination Chemistry and Axial Ligation Phenomena

Adduct Formation with Lewis Bases

Rhodium(II) trifluoroacetate (B77799) dimer readily forms adducts with a wide array of Lewis bases. wikipedia.org These interactions are crucial as they modulate the electronic properties and reactivity of the dirhodium core.

Nitrogen-containing ligands, such as amines and pyridines, readily coordinate to the axial positions of the rhodium(II) trifluoroacetate dimer. researchgate.net Studies using NMR spectroscopy have shown that the complexation of amines like pyridine (B92270) and aniline (B41778) derivatives with this compound leads to the formation of stable adducts. researchgate.net For instance, the interaction with aziridines has been studied, revealing the formation of both 1:1 and 1:2 adducts depending on the molar ratio of the reactants. researchgate.net The coordination typically occurs through the nitrogen atom, as evidenced by significant shifts in the 15N NMR spectra upon complexation. researchgate.net Even nucleosides and nucleotides, which contain nitrogen donor atoms, can interact with the dirhodium core, a phenomenon that has implications for the biological activity of these complexes. nih.gov The availability of an open axial coordination site is often a prerequisite for such interactions and subsequent biological effects. nih.gov

Oxygen-donor ligands also form adducts with this compound, although these are generally weaker than those formed with nitrogen donors. The coordination of alcohols and ethers to the axial positions has been observed. nih.gov Carboxylic acids can also interact with the dirhodium center, and in some cases, can lead to ligand exchange reactions where the trifluoroacetate ligands are displaced. rsc.org For example, the reaction with acetic acid can lead to a stepwise exchange of trifluoroacetate for acetate (B1210297) ligands. capes.gov.br The catalytic activity of this compound in reactions involving alcohols, such as the synthesis of ethers from diazoacetic esters and carbonyl compounds, highlights the interaction between the catalyst and oxygen-containing substrates. nih.gov

Sulfur and phosphorus-donor ligands, being soft Lewis bases, exhibit strong interactions with the soft rhodium(II) centers. The formation of adducts with phosphines and triphenyl phosphite (B83602) has been documented, with the resulting complexes being isolated and structurally characterized. researchgate.net In some instances, particularly with strong phosphorus donors, the interaction can be strong enough to cleave the Rh-Rh bond. acs.org Thioethers also coordinate to the axial positions, and this interaction has been shown to positively influence the catalytic activity and selectivity of dirhodium complexes in reactions like cyclopropanation and Si-H insertion. chemrxiv.org

Influence of Axial Ligands on Dirhodium Electrophilicity and Catalytic Activity

The coordination of axial ligands directly impacts the electrophilicity of the dirhodium center, which in turn governs its catalytic activity. The modification of axial ligands has emerged as a significant strategy for fine-tuning the reactivity of dirhodium catalysts. acs.org The binding of a Lewis base to an axial position increases the electron density on the rhodium atoms, thereby reducing their electrophilicity. This "push" effect can weaken the bond between the rhodium and a carbene intermediate, influencing the subsequent reaction pathway. chemrxiv.org

For example, in C-H insertion reactions, the presence of an axial ligand can affect the barriers for both N2 extrusion from the diazo compound and the C-H insertion step itself. chemrxiv.org The nature of the axial ligand can also dictate the selectivity of the catalytic reaction. The use of N-heterocyclic carbenes (NHCs) as axial ligands has been shown to create a new family of highly active catalysts for reactions such as the arylation of aldehydes. organic-chemistry.orgacs.org The steric and electronic properties of the axial ligand can be systematically varied to optimize catalyst performance for specific transformations.

Stoichiometry of Adduct Formation and Thermodynamic Considerations

The formation of adducts between this compound and Lewis bases typically follows a 2:1 stoichiometry, with one ligand molecule binding to each axial position of the dirhodium core. wikipedia.org This leads to the formation of complexes with the general formula Rh₂(O₂CCF₃)₄L₂, where L is the Lewis base. wikipedia.org

The stability of these adducts is governed by thermodynamic factors, with stronger Lewis bases forming more stable complexes. The equilibrium between the unligated dirhodium species and the axially ligated adduct can be shifted by varying the concentration of the Lewis base. The thermodynamic stability of the adducts is also influenced by the solvent, as solvent molecules can compete for the axial coordination sites.

Table 1: Stoichiometry of Adduct Formation

| Lewis Base Type | Typical Stoichiometry (L:Rh₂) |

| Amines, Pyridines | 2:1 |

| Nitriles | 2:1 |

| Alcohols, Ethers | 2:1 |

| Phosphines, Thioethers | 2:1 |

Ligand Exchange Dynamics and Kinetics at Axial Positions

The axial ligands on the this compound are labile, and ligand exchange at these positions is a dynamic process. The rate of ligand exchange is dependent on several factors, including the nature of the incoming and outgoing ligands and the solvent. Stronger Lewis bases will displace weaker ones from the axial positions.

Kinetic studies of ligand exchange reactions have provided insights into the mechanism of these processes. For instance, the exchange of acetate ligands for trifluoroacetate ligands has been found to be a stepwise process. capes.gov.br The first substitution has a labilizing effect, causing the second substitution to occur at a faster rate. capes.gov.br The dynamic nature of the axial coordination allows for the catalyst to be modulated in situ during a catalytic cycle, as the substrate, product, and solvent can all potentially interact with the axial sites. This dynamic behavior is crucial for the catalytic function of the dirhodium complex.

Catalytic Transformations Mediated by Rhodium Ii Trifluoroacetate Dimer

Carbene/Carbenoid Transfer Reactions

Rhodium(II) trifluoroacetate (B77799) dimer is particularly renowned for its ability to catalyze reactions involving the transfer of carbene or carbenoid species. These reactions are initiated by the decomposition of diazo compounds, leading to the formation of a transient rhodium carbene intermediate. This highly reactive species can then participate in a range of transformations, including cyclopropanation and X–H insertion reactions. caltech.edursc.org

Cyclopropanation of Alkenes and Alkynes

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental transformation in organic synthesis. Rhodium(II) trifluoroacetate dimer is an efficient catalyst for the cyclopropanation of both alkenes and alkynes using diazo compounds as the carbene source. wikipedia.org

In intermolecular cyclopropanation, the rhodium carbene intermediate reacts with an alkene or alkyne to form the corresponding cyclopropane or cyclopropene. The catalyst's structure and electronic properties play a crucial role in controlling the stereoselectivity of this reaction. Research has shown that this compound can effectively catalyze the cyclopropanation of electron-deficient alkenes. nih.gov For instance, the reaction of acrylates and acrylamides with aryldiazoacetates in the presence of a rhodium catalyst leads to the formation of cyclopropanation products. rsc.org

A study on the rhodium-catalyzed reactions of aryldiazoacetates with [2.2]paracyclophane demonstrated that this compound resulted in a 1:1 ratio of two different cyclopropanated products. nih.govacs.org This highlights the catalyst's influence on the regioselectivity of the reaction.

| Reactants | Catalyst | Products | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| [2.2]Paracyclophane, Aryldiazoacetate | Rh₂(O₂CCF₃)₄ | Cyclopropanated Paracyclophanes | 28 | 1:1 | - | nih.govacs.org |

| Acrylate (B77674), Aryldiazoacetate | Rh₂(S-TCPTAD)₄ | Cyclopropane | up to 98 | - | up to 98% | nih.gov |

| Styrene (B11656), Ethyl Diazoacetate | Chiral Rh(II) Complex | Cyclopropane | - | - | High | researchgate.net |

Intramolecular cyclopropanation reactions, where the alkene and diazo functionalities are present in the same molecule, provide a powerful method for the synthesis of bicyclic and polycyclic systems. This compound has been shown to be an effective catalyst for such transformations. For example, it can facilitate the cyclization of α-diazo-ω-hydroxy-β-ketoesters to form oxepanones under mild conditions.

Furthermore, this compound has been utilized in the decarbenation–alkynylcyclopropanation sequence of 7-alkynyl cycloheptatrienes, providing a convenient route to alkynyl-substituted cyclopropanes. nih.gov This method circumvents common side reactions like 6-endo-dig cyclization or ring-contraction pathways that are often observed with other metal catalysts. nih.gov

X–H Insertion Reactions (X = C, N, O, S, Si)

Rhodium-catalyzed X–H insertion reactions are a powerful tool for the formation of new carbon-heteroatom and carbon-carbon bonds. The rhodium carbene intermediate can insert into a variety of X-H bonds, where X can be carbon, nitrogen, oxygen, sulfur, or silicon. caltech.edunih.gov

C–H insertion reactions represent a highly atom-economical method for the functionalization of unactivated C–H bonds. This compound and its derivatives have been extensively studied as catalysts for these transformations. The general mechanism involves the generation of a rhodium carbene, which then undergoes insertion into a C–H bond. rsc.org

Kinetic studies have revealed that the C–H functionalization step is often rate-determining. nih.gov The efficiency of this process can be influenced by the nature of the rhodium catalyst's ligands. While rhodium(II) trifluoroacetate itself can catalyze these reactions, chiral derivatives are often employed to achieve high levels of enantioselectivity. nih.gov For example, in the reaction of aryldiazoacetates with [3.3]paracyclophane, benzylic C–H functionalization is observed, in contrast to the cyclopropanation seen with [2.2]paracyclophanes. nih.gov This demonstrates the subtle control that substrate structure can exert on the reaction outcome.

| Substrate | Diazo Compound | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Cycloalkanes | Aryldiazoacetates | Rh₂(R-TPPTTL)₄ with DCC | C-H Insertion Product | 66-97 | 83-97 | nih.gov |

| [3.3]Paracyclophane | Aryldiazoacetate | Rhodium Catalyst | Benzylic C-H Functionalization | - | - | nih.gov |

O–H insertion reactions provide a direct route to the formation of ethers and esters from alcohols and carboxylic acids, respectively. This compound is an effective catalyst for these transformations. The mechanism is believed to involve the formation of an oxonium ylide intermediate, which then undergoes rearrangement to afford the insertion product.

In one proposed mechanism for a multicomponent assembly of esters, a rhodium(II) carbene complex reacts with an enolate to form an oxonium ylide. nih.gov This intermediate then undergoes further reactions to yield the final ester product. nih.gov Studies have also shown that rhodium(II) catalysts can mediate the reaction of α-diazocarbonyl compounds with tetrahydrofuran (B95107), leading to both C-H and formal C-O insertion products. mdpi.com The ratio of these products can be influenced by the catalyst loading, highlighting a unique level of control over the reaction's chemoselectivity. mdpi.com

| Substrate | Diazo Compound | Catalyst | Product | Reference |

| Enolate, DMF | α-Aryldiazoacetate | Rh(II) Catalyst | α,α,α-Trisubstituted Esters | nih.gov |

| Tetrahydrofuran | (E)-3-Arylidene-4-diazopyrrolidine-2,5-dione | Rh(II) Catalyst | C-H and C-O Insertion Products | mdpi.com |

N–H Insertion: Amine and Amide Functionalization

This compound, [Rh₂(O₂CCF₃)₄], is a highly effective catalyst for the formal insertion of a rhodium-carbene, generated from a diazo compound, into the N-H bond of amines and amides. This reaction provides a direct and efficient route for the formation of new C-N bonds and the synthesis of a variety of nitrogen-containing compounds, including α-amino acid derivatives and dipeptides. semanticscholar.org The high electrophilicity of the rhodium(II) centers in the trifluoroacetate dimer enhances its catalytic activity.

The general mechanism involves the reaction of the rhodium(II) catalyst with a diazo compound to form a rhodium-carbene intermediate. This electrophilic carbene is then intercepted by an amine or amide, leading to the formation of an ylide intermediate. Subsequent proton transfer results in the formation of the N-H insertion product and regeneration of the catalyst.

Recent advancements have demonstrated that these N-H insertion reactions can be carried out under mechanochemical conditions, offering a more sustainable and efficient alternative to traditional solvent-based methods. For instance, the reaction between aryldiazoesters and anilines catalyzed by a rhodium(II) complex has been achieved in a mixer mill, resulting in good yields and short reaction times. organic-chemistry.org

Intramolecular N-H insertion reactions are also a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.netmdpi.com For example, diazoamides can undergo intramolecular C-H insertion to form β-lactams and other cyclic structures. researchgate.netresearchgate.net The chemoselectivity of these intramolecular reactions can be influenced by the electronic properties of the substituents on the amide and the choice of rhodium catalyst. mdpi.com

A variety of amines and amides can participate in these N-H insertion reactions, including primary and secondary amines, anilines, and carbamates. semanticscholar.orgorganic-chemistry.org The reaction tolerates a range of functional groups, making it a versatile method for the synthesis of complex molecules.

Table 1: Examples of this compound-Catalyzed N-H Insertion Reactions

| Diazo Compound | Amine/Amide | Product | Yield (%) | Reference |

| Methyl 2-diazophenylacetate | Benzyl carbamate | Methyl 2-(benzyloxycarbonylamino)-2-phenylacetate | >95 | semanticscholar.org |

| Dimethyl α-diazobenzylphosphonate | Benzyl carbamate | Dimethyl (R,S)-N-(benzyloxycarbonyl)-α-aminobenzylphosphonate | 63-96 | semanticscholar.org |

| Aryldiazoester | Aniline (B41778) | α-Amino ester | up to 89 | organic-chemistry.org |

| Polymer-bound diazoacetoacetate | N-Alkylaniline | α-Arylamino-β-ketoester | Good | nih.gov |

Ylide Formation and Rearrangements

This compound is a proficient catalyst for the generation of ylides from the reaction of rhodium-carbenes with heteroatom-containing compounds. These ylides are versatile intermediates that can undergo a variety of subsequent rearrangements to form complex molecular architectures.

Sulfonium (B1226848) and Oxonium Ylide Generation

Rhodium-carbenes, generated from diazo compounds in the presence of this compound, readily react with sulfides and ethers to form sulfonium and oxonium ylides, respectively. The electrophilic nature of the carbene facilitates attack by the lone pair of electrons on the sulfur or oxygen atom.

Once formed, these ylides can undergo several synthetically useful transformations:

organic-chemistry.orgresearchgate.net-Sigmatropic Rearrangement: This is a common pathway for allylic sulfonium and oxonium ylides, leading to the formation of rearranged products.

1,2-Migration (Stevens Rearrangement): This rearrangement involves the migration of a group from the heteroatom to the adjacent carbon, resulting in a rearranged product.

Proton Transfer: In the presence of a proton source, the ylide can be protonated to form a sulfonium or oxonium salt.

The choice of catalyst and reaction conditions can influence the outcome of the reaction, directing the ylide towards a specific rearrangement pathway.

Ammonium (B1175870) Ylide Chemistry

Similar to the generation of sulfonium and oxonium ylides, rhodium-carbenes can react with tertiary amines to form ammonium ylides. These intermediates are also susceptible to rearrangements, providing access to a range of nitrogen-containing compounds. The formation of an N-Rh bond can lead to a chiral center at the nitrogen atom. researchgate.net

The reactivity of ammonium ylides is influenced by the nature of the substituents on the nitrogen atom. The stability of the ylide and the propensity for rearrangement can be tuned by the electronic and steric properties of these groups.

Cycloaddition Reactions Involving Metallocarbenes

Rhodium-carbenes generated from this compound are valuable intermediates for various cycloaddition reactions. Their ability to act as carbene equivalents allows for the construction of cyclic systems that would be challenging to access through other methods.

1,3-Dipolar Cycloadditions

Rhodium-carbenes can react with 1,3-dipoles to afford five-membered heterocyclic rings. A key example is the reaction with carbonyl ylides, which can be generated in situ from the rhodium-carbene itself. Intramolecular reactions of this type have been used to synthesize complex polycyclic systems.

Formal [3+2] and [4+2] Annulations

Rhodium-carbenes can participate in formal [3+2] and [4+2] cycloaddition reactions with various partners. For instance, the reaction of a rhodium-carbene with a vinyl ether can lead to the formation of a cyclopropane, which can then undergo rearrangement to a cyclopentene, constituting a formal [3+2] cycloaddition.

Furthermore, rhodium-carbenes can react with dienes in a formal [4+2] cycloaddition manner, although this is less common. The outcome of these reactions is often dependent on the specific carbene precursor, the substrate, and the rhodium catalyst employed. For example, the choice of ligands on the rhodium(II) center can influence the chemoselectivity of the reaction, favoring cyclopropanation over other pathways.

Nitrene Transfer Reactions

Nitrene transfer reactions are a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds. This compound is a prominent catalyst for these transformations, facilitating the transfer of a nitrene group from a precursor to an organic substrate. The generally accepted mechanism involves the formation of a rhodium-nitrene intermediate, which then reacts with the substrate. nih.gov

The aziridination of olefins is a key method for synthesizing aziridines, which are valuable three-membered heterocyclic building blocks in organic synthesis. This compound catalyzes the transfer of a nitrene moiety to an olefin, forming the corresponding aziridine.

Research has shown that the choice of catalyst can influence the efficiency and selectivity of the aziridination reaction. For instance, while rhodium(II) acetate (B1210297) is effective, the use of rhodium(II) caprolactamate has been reported to afford aziridines in high yields under very mild conditions. nih.gov Studies using {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane as the nitrene source in the presence of rhodium(II) acetate have yielded aziridines in up to 85% yield. researchgate.net The stereospecificity of the reaction has been observed to be dependent on the structure of the olefin. researchgate.net

Table 1: Rhodium-Catalyzed Aziridination of Various Olefins

| Olefin | Catalyst | Nitrene Precursor | Yield (%) | Ref. |

|---|---|---|---|---|

| Styrene | [Rh₂(OAc)₄] | NsN==IPh | 64 | researchgate.net |

| cis-β-Methylstyrene | [Rh₂{(R)-(-)-bnp}₄] | NsN==IPh | up to 73 ee | researchgate.net |

| Various Olefins | [Rh₂(cap)₄] | TsNH₂/NBS | up to 95 | nih.gov |

NsN==IPh: {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane bnp: binaphthylphosphate cap: caprolactamate TsNH₂: p-toluenesulfonamide (B41071) NBS: N-bromosuccinimide

The direct amidation of carbon-hydrogen (C–H) bonds is a highly sought-after transformation as it offers a direct route to amines and amides from readily available hydrocarbons. This compound is a capable catalyst for this reaction, activating C–H bonds for the insertion of a nitrene.

The mechanism is thought to proceed through the formation of a rhodium nitrenoid, which then undergoes C–H insertion. nih.gov Computational studies using density functional theory (DFT) have been instrumental in understanding the reaction pathway, suggesting a concerted C–H insertion mechanism. nih.gov Various nitrene precursors, such as N-mesyloxycarbamates, have been successfully employed in these reactions to generate valuable products like oxazolidinones and chiral amines. nih.gov

Other Organic Transformations

Beyond nitrene transfer, this compound catalyzes a diverse array of other important organic reactions.

This compound is utilized in the preparation of isomerically pure α,β-unsaturated carbonyl compounds. sigmaaldrich.comsigmaaldrich.com These compounds are important intermediates in many synthetic pathways.

Rhodium-catalyzed cross-coupling reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of this compound in a wide range of cross-coupling reactions are part of broader research into rhodium catalysis, the principles of its reactivity suggest its utility in this area. For example, rhodium catalysis has been shown to be effective in the regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to form various fluorinated dienes. nih.gov

The catalytic activity of rhodium(II) complexes extends to isomerization reactions. While detailed studies focusing solely on this compound for this purpose are specific, the broader class of rhodium carboxylates is known to facilitate such transformations.

Radical Oxidation Reactions

This compound, Rh₂(O₂CCF₃)₄, is a highly effective catalyst for a variety of transformations, including those that proceed via radical intermediates. Its strong electrophilicity, a consequence of the electron-withdrawing trifluoroacetate ligands, enhances its ability to activate substrates and promote single-electron transfer processes. In the context of oxidation reactions, Rh₂(O₂CCF₃)₄ facilitates the functionalization of C–H bonds, a challenging yet highly valuable transformation in synthetic chemistry. These reactions often involve the generation of a high-valent rhodium species or a substrate-based radical cation, which then undergoes further reaction to yield the oxidized product.

The mechanism of these oxidations can be complex and substrate-dependent. However, a common theme involves the dirhodium catalyst interacting with an oxidant to generate a highly reactive species. This species is capable of abstracting a hydrogen atom from an aliphatic C–H bond, generating a carbon-centered radical. The fate of this radical determines the final product, which can be an alcohol, ketone, or other functionalized molecule. The reactivity of C–H bonds typically follows the order of radical stability: tertiary > secondary > primary. cas.cn This selectivity is a hallmark of processes involving radical intermediates.

Research in this area has demonstrated the utility of dirhodium catalysts in mediating selective C–H functionalization. While much of the work has focused on carbene- or nitrene-mediated insertions, which have radical character, direct oxidative functionalization using other oxidants is also a key application. The choice of oxidant and reaction conditions is crucial for controlling the outcome and preventing over-oxidation or side reactions.

Detailed research has explored the site-selectivity of these transformations. The inherent electronic and steric properties of the substrate play a significant role. For instance, C–H bonds adjacent to heteroatoms are often more reactive. cas.cn Furthermore, the development of chiral dirhodium catalysts has enabled enantioselective C–H functionalization, although this is more extensively documented for insertion reactions than for direct oxidations. nih.gov The catalyst's structure can be tuned to control the site of oxidation, allowing for the functionalization of complex molecules at positions that would be difficult to access through traditional synthetic methods. nih.gov

The following table summarizes representative examples of oxidation reactions where dirhodium catalysts, including this compound, play a key role in activating C–H bonds, often through pathways with significant radical character.

| Substrate | Catalyst | Oxidant/Reagent | Product Type | Yield (%) | Ref. |

| Alkanes (e.g., Cyclohexane) | Dirhodium(II) tetraacetate | Ethyl diazoacetate | C-H Insertion Product | - | cas.cn |

| N-Boc-2,5-dihydro-1H-pyrrole | Rh₂(S-PTAD)₄ | Aryldiazoacetate | α-N C-H Functionalization | up to 87% | acs.org |

| Various Alkanes | Rhodium-porphyrin complexes | - | C-H Functionalization | - | nih.gov |

| Methane | Iron modified ZSM-5 | H₂O₂ | Methanol, etc. | - | cardiff.ac.uk |

| Tetrasubstituted α,β-unsaturated ketones | Rhodium-Josiphos | H₂ | Saturated Ketone | - | nih.gov |

Mechanistic Investigations of Rhodium Ii Trifluoroacetate Dimer Catalysis

Elucidation of Catalytic Cycles

The catalytic cycles involving rhodium(II) trifluoroacetate (B77799) dimer are most prominently exemplified in reactions with diazo compounds. A general catalytic cycle for these transformations can be outlined as follows:

Catalyst Activation and Adduct Formation: The catalytic cycle is initiated by the reaction of the rhodium(II) trifluoroacetate dimer with a diazo compound. The diazo compound coordinates to an axial position of one of the rhodium centers, forming an adduct. This initial binding is a crucial step that precedes the subsequent transformations.

Nitrogen Extrusion and Carbene Formation: Following adduct formation, the diazo compound undergoes extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. This step generates a highly reactive rhodium-carbene intermediate, which is a key species in the catalytic cycle. The electrophilic nature of the rhodium centers, enhanced by the electron-withdrawing trifluoroacetate ligands, facilitates this transformation.

Carbene Transfer Reaction: The rhodium-carbene intermediate then reacts with a substrate, such as an alkene, to form the desired product. In the case of cyclopropanation, the carbene moiety is transferred to the double bond of the alkene, resulting in the formation of a cyclopropane (B1198618) ring.

Catalyst Regeneration: Upon completion of the carbene transfer, the this compound is regenerated and can enter another catalytic cycle. The efficiency of the catalyst is often high, allowing for multiple turnovers before deactivation.

Kinetic studies of rhodium-catalyzed reactions have provided deeper insights into the catalytic cycle. For instance, in certain C-H functionalization reactions, it has been demonstrated that the C-H insertion step is rate-determining. nih.gov Furthermore, detailed mechanistic investigations, including in-situ NMR and DFT studies, have been employed to map out the elementary steps of complex catalytic transformations, such as transfer hydroarylation, revealing a four-step cycle involving alcohol exchange, β-carbon elimination, ketone exchange, and migratory insertion. nih.gov

Characterization of Reactive Intermediates (e.g., Rhodium Carbenoids)

The central reactive intermediates in many reactions catalyzed by this compound are rhodium carbenoids. These species are transient and highly reactive, making their direct observation and characterization challenging. However, a combination of spectroscopic techniques and computational studies has provided significant insights into their structure and properties.

Spectroscopic Characterization: NMR spectroscopy has been a valuable tool for studying the interaction between rhodium(II) trifluoroacetate and various molecules, including the precursors to carbenoids. In some cases, particularly with donor/acceptor carbenes, it has been possible to observe the rhodium carbene intermediate directly using NMR. acs.orgcaltech.edu For example, the carbene carbon often exhibits a highly deshielded signal in the ¹³C NMR spectrum. caltech.edu Furthermore, techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal correlations between the carbene carbon and adjacent protons, providing structural information. acs.org

X-ray Crystallography: While isolating and crystallizing the highly reactive rhodium carbene intermediates derived from this compound is difficult, structural information has been obtained for related rhodium carbene complexes. These studies have confirmed the metal-bound carbene structure and provided details on bond lengths and angles. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations have been instrumental in modeling the structure and energetics of rhodium carbene intermediates. These studies have helped to predict the geometry of the carbene complex, the nature of the rhodium-carbene bond, and the energy barriers for subsequent reactions. nih.govnih.gov

The general consensus is that rhodium carbenoids are best described as electrophilic Fischer-type carbenes. The rhodium center stabilizes the carbene through a combination of σ-donation from the carbene to the metal and π-back-donation from the metal to the carbene's empty p-orbital. caltech.educaltech.edu This electronic structure makes the carbene carbon electrophilic and prone to attack by nucleophiles like alkenes.

Role of Electronic and Steric Effects of Trifluoroacetate Ligands

The trifluoroacetate (TFA) ligands play a crucial role in modulating the reactivity and selectivity of the rhodium(II) dimer catalyst. Their influence is a combination of electronic and steric effects.

Electronic Effects:

The primary electronic effect of the trifluoroacetate ligands stems from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups. This has several important consequences:

Increased Electrophilicity: The TFA ligands make the rhodium centers more electron-deficient and, consequently, more Lewis acidic. This enhanced Lewis acidity allows the catalyst to bind even weak bases and facilitates the formation of the initial adduct with the diazo compound. wikipedia.org Rhodium(II) trifluoroacetate is a stronger Lewis acid than rhodium(II) acetate (B1210297) for this reason. wikipedia.org

Enhanced Reactivity of the Carbene: The increased electrophilicity of the rhodium centers is transmitted to the carbene carbon in the rhodium-carbene intermediate. This makes the carbene more electrophilic and thus more reactive towards substrates. caltech.edu

Steric Effects:

While the electronic effects are generally considered more dominant for trifluoroacetate ligands, steric factors can also play a role, particularly in controlling selectivity.

Modulation of the Catalytic Pocket: The arrangement of the four bridging TFA ligands creates a defined chiral pocket around the axial coordination sites where the substrate binds. The steric bulk of the ligands can influence the orientation of the substrate, thereby controlling the stereochemical outcome of the reaction.

Influence on Selectivity: In asymmetric catalysis using chiral rhodium(II) carboxylate catalysts, the steric and electronic properties of the ligands are critical for achieving high enantioselectivity. researchgate.netrsc.org While rhodium(II) trifluoroacetate itself is achiral, understanding these effects is fundamental to the design of chiral analogues.

The interplay of electronic and steric effects allows for the fine-tuning of the catalyst's properties. By modifying the carboxylate ligands, researchers can control the reactivity and selectivity of the rhodium(II) catalyst for specific applications. researchgate.netnih.gov

Origin of Chemoselectivity, Regioselectivity, and Diastereoselectivity

This compound often exhibits high levels of selectivity in its catalytic reactions. The origins of this selectivity are multifaceted and depend on the nature of the substrate and the reaction conditions.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions involving rhodium carbenoids, the high electrophilicity of the carbene intermediate is a key factor. For example, in a molecule containing both a C=C double bond and a C-H bond, the electron-rich double bond is often more nucleophilic and will react preferentially with the electrophilic carbene to form a cyclopropane. However, the choice of catalyst and substrate can influence this preference. For instance, certain catalysts are specifically designed to favor C-H insertion over cyclopropanation. nih.gov

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another. In cyclopropanation of unsymmetrical alkenes, for example, the rhodium catalyst can direct the carbene to one of the two double bond carbons with high preference. This is often influenced by a combination of steric and electronic factors. Steric hindrance on the alkene and in the catalyst's ligand sphere can direct the approach of the carbene. acs.org Electronic effects in the alkene, such as the presence of electron-donating or electron-withdrawing groups, can also influence the regioselectivity of the carbene addition. Computational studies have been used to investigate the transition states for different regioisomeric pathways, providing insights into the origins of the observed selectivity. nih.gov

Diastereoselectivity:

Diastereoselectivity refers to the preferential formation of one diastereomer over others. In cyclopropanation reactions, this translates to the relative stereochemistry of the substituents on the newly formed cyclopropane ring. The "Chinese lantern" structure of the rhodium(II) dimer and the orientation of the bridging ligands create a chiral environment that can effectively control the approach of the substrate to the rhodium-carbene intermediate. This steric control is a major contributor to the high diastereoselectivity often observed in these reactions. nih.gov For example, in the cyclopropanation of styrene (B11656), rhodium-catalyzed reactions can lead to a high preference for the trans diastereomer. nih.gov

The following table provides examples of selectivities achieved in this compound catalyzed reactions:

| Reaction Type | Substrate | Product Selectivity | Reference |

| Cyclopropanation | Styrene and Ethyl Diazoacetate | >90% yield, high diastereoselectivity | |

| C-H Functionalization | Cyclohexane and Aryldiazoacetate | High regioselectivity for C-H insertion | nih.gov |

| Desymmetrization | Disubstituted [2.2]paracyclophane | High enantioselectivity (78-98% ee) with chiral catalyst | acs.org |

Catalyst Activation and Deactivation Pathways

Catalyst Activation:

This compound is typically used as a precatalyst and is activated in situ. The primary activation step involves the coordination of a reactant, most commonly a diazo compound, to an axial site of a rhodium atom. This coordination is facilitated by the Lewis acidic nature of the rhodium centers. Following coordination, the catalytic cycle is initiated as described in section 6.1.

In some cases, the catalyst may be activated by the displacement of a weakly bound solvent molecule from the axial position. The catalyst is often stored under an inert atmosphere to prevent coordination of atmospheric moisture or oxygen, which could inhibit its activity.

Catalyst Deactivation:

Several pathways can lead to the deactivation of this compound catalysts. Understanding these pathways is crucial for optimizing reaction conditions and improving catalyst longevity.

Formation of Inactive Dimers or Oligomers: Under certain conditions, the rhodium catalyst can form inactive dimeric or oligomeric species. For example, the formation of a rhodium-alkyne complex can lead to a catalytically inactive species. nih.gov

Irreversible Product Inhibition: The product of the reaction can sometimes coordinate strongly to the rhodium centers, preventing further substrate binding and turnover.

Ligand Degradation: While the trifluoroacetate ligands are generally robust, they can be susceptible to degradation under harsh reaction conditions.

Reduction of the Catalyst: The Rh(II) centers can be reduced to Rh(I) or Rh(0), which are typically inactive for the desired carbene transfer reactions.

Carbene Dimerization: A common side reaction is the dimerization of the rhodium-carbene intermediate to form an alkene. This is a bimolecular process that becomes more significant at higher catalyst concentrations or when the substrate is not reactive enough to trap the carbene efficiently. acs.org

Studies have shown that catalyst deactivation can be a significant issue, especially in reactions aiming for high turnover numbers. nih.govnih.gov For instance, in one study on rhodium-catalyzed propargylic C-H activation, a catalytically inactive σ-vinyl complex was identified as the major deactivated species. nih.gov By understanding this deactivation pathway, the reaction conditions could be optimized to minimize its formation. nih.gov

Asymmetric Catalysis with Chiral Dirhodium Ii Trifluoroacetate Derivatives

Design and Synthesis of Chiral Bridging Ligands

The design of chiral bridging ligands for dirhodium(II) catalysts is a cornerstone of asymmetric catalysis. The primary strategy involves the synthesis of ligands that, when coordinated to the dirhodium core, create a well-defined chiral space that effectively discriminates between enantiotopic faces of a prochiral substrate or transition states.

A prevalent approach is the use of chiral N-protected α-amino acids. nih.gov The synthesis typically involves the reaction of the desired chiral amino acid with an N-protecting group, followed by ligand exchange with a rhodium(II) source, such as rhodium(II) acetate (B1210297) or trifluoroacetate (B77799). The steric and electronic properties of the N-protecting group are crucial in dictating the catalyst's selectivity. For instance, bulky protecting groups can effectively shield one face of the reactive carbenoid intermediate. mdpi.com

Another successful class of ligands is derived from binaphthyl scaffolds, which possess C2-symmetry. tdl.org The inherent chirality and rigidity of the binaphthyl unit provide a robust framework for inducing high levels of enantioselectivity. The synthesis of these ligands often involves multi-step sequences to construct the binaphthyl backbone and introduce the appropriate coordinating groups.

A novel design approach focuses on tailoring the steric influences by reducing the local symmetry of the ligand's tether. nih.gov This strategy has led to the development of highly selective catalysts that are also more synthetically accessible. The development of dirhodium(II) catalysts with chiral phosphine (B1218219) ligands at the axial positions represents another strategy, although achieving high enantioselectivity with the chiral source distant from the reactive site has proven challenging. acs.orgnih.gov

Strategies for Enantioselective Carbenoid Transformations

Chiral dirhodium(II) trifluoroacetate derivatives are preeminent catalysts for a variety of enantioselective transformations that proceed through the formation of a rhodium-bound carbenoid intermediate. The electrophilic nature of this intermediate, enhanced by the electron-withdrawing trifluoroacetate groups (or analogous chiral ligands), is key to its reactivity.

Asymmetric cyclopropanation is a hallmark reaction of chiral dirhodium(II) catalysts. nih.gov These catalysts facilitate the transfer of a carbene fragment from a diazo compound to an alkene, creating a cyclopropane (B1198618) ring with high levels of stereocontrol. The reaction is particularly effective for the cyclopropanation of electron-rich and electron-neutral alkenes. nih.gov

The choice of chiral ligand is paramount in achieving high enantioselectivity. For instance, dirhodium(II) prolinate derivatives, such as Rh2(S-DOSP)4 and Rh2(S-biTISP)4, have demonstrated excellent performance in the intermolecular cyclopropanation of alkenes with aryl- and vinyldiazoacetates. nih.gov A notable advancement has been the successful cyclopropanation of electron-deficient alkenes, a traditionally challenging substrate class, using catalysts like adamantylglycine-derived Rh2(S-TCPTAD)4. nih.gov This has expanded the scope of asymmetric cyclopropanation to include acrylate (B77674) derivatives.

Below is a data table summarizing the performance of a chiral dirhodium catalyst in the asymmetric cyclopropanation of various alkenes.

| Entry | Alkene | Diazoacetate | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Styrene (B11656) | Methyl vinyldiazoacetate | Rh2(S-DOSP)4 | - | - | 98 | nih.gov |

| 2 | Styrene | Methyl vinyldiazoacetate | Rh2(S-biTISP)4 | - | - | 98 | nih.gov |

| 3 | Ethyl acrylate | Methyl p-tolyldiazoacetate | Rh2(S-DOSP)4 | 59 | >97:3 | 77 | nih.gov |

| 4 | N-Boc-2,5-dihydro-1H-pyrrole | Ethyl diazoacetate | Rh2(esp)2 | 75 | ~1:1 (exo:endo) | 94 (for both isomers) | acs.org |

The insertion of a rhodium carbenoid into a carbon-hydrogen bond is a powerful method for C-C bond formation, transforming ubiquitous C-H bonds into valuable functional groups. caltech.edu Chiral dirhodium(II) catalysts have enabled the development of highly enantioselective intramolecular and intermolecular C-H insertion reactions.

Catalyst control is crucial for achieving both site-selectivity (regioselectivity) and stereoselectivity. The choice of the chiral ligand can direct the insertion to a specific C-H bond, even in the presence of other potentially reactive sites like double bonds. acs.org For example, the reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole, catalyzed by Rh2(S-PTAD)4, results in exclusive C-H functionalization at the position alpha to the nitrogen, with no competing cyclopropanation of the olefin. acs.org

The development of new generations of chiral ligands has been instrumental in improving the enantioselectivity of C-H insertion reactions. For instance, Rh2(S-TPPTTL)4 has been identified as an optimal catalyst for the site- and stereoselective carbene insertion into the distal allylic C(sp3)-H bond of allyl boronates. nih.gov

The following table presents data from selected enantioselective C-H insertion reactions catalyzed by chiral dirhodium(II) complexes.

| Entry | Substrate | Diazo Compound | Catalyst | Yield (%) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 1 | Alkyldiazosulfone | - | Rh2(S-pttl)4 | 94 | 90 | thieme-connect.com |

| 2 | N-Boc-2,5-dihydro-1H-pyrrole | Aryldiazoacetate | Rh2(S-PTAD)4 | up to 87 | 97 | acs.org |

| 3 | Allyl boronate | - | Rh2(S-TPPTTL)4 | - | - | nih.gov |

Rhodium(II) catalysts are effective in generating ylides from the reaction of carbenoids with heteroatom-containing compounds (e.g., sulfides, ethers, amines). These ylides can then undergo subsequent rearrangements, most notably nih.govnih.gov- and nih.govacs.org-sigmatropic rearrangements, to form complex molecular architectures. The use of chiral dirhodium(II) catalysts can render these processes enantioselective.

A significant strategy is catalyst-controlled regiodivergence, where the choice of catalyst dictates the rearrangement pathway. For instance, in the reaction of onium ylides derived from indole (B1671886) methyl ethers and diazoesters, a rhodium catalyst selectively promotes a nih.govnih.gov-rearrangement, whereas a copper catalyst favors a nih.govacs.org-rearrangement. nih.gov While the development of highly enantioselective ylide interception processes catalyzed by dirhodium complexes has been challenging, progress has been made.

Recent advancements include the rhodium-catalyzed oxa- nih.govnih.gov-sigmatropic rearrangement of sulfur ylides to produce sulfur-tethered vinylogous carbonates. acs.org Furthermore, the first systematic study of sigmatropic rearrangements of selenium ylides has been accomplished using a simple rhodium catalyst. acs.org The development of chiral versions of these catalysts is an active area of research to control the stereochemistry of the newly formed stereocenters.

The table below showcases examples of rhodium-catalyzed ylide rearrangements.

| Entry | Ylide Type | Rearrangement Type | Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| 1 | Oxonium ylide from indole methyl ether | nih.govnih.gov-Rearrangement | Rhodium catalyst | Regioselective and diastereoselective | nih.gov |

| 2 | Sulfur ylide from α-thioester | oxa- nih.govnih.gov-Sigmatropic | Rhodium catalyst | Synthesis of vinylogous carbonates | acs.org |

| 3 | Selenium ylide | Sigmatropic rearrangement | Rhodium catalyst | Access to organoselenium compounds | acs.org |

| 4 | Oxonium ylide | Aldol-type interception | Chiral dirhodium(II) complex | Asymmetric synthesis of 2,3-dihydropyrans |

Chiral Recognition Phenomena in Catalyst-Substrate Interactions

The ability of a chiral dirhodium(II) catalyst to induce enantioselectivity stems from the specific interactions between the catalyst and the substrate at the transition state. This process, known as chiral recognition, is governed by the three-dimensional architecture of the catalyst's chiral pocket. canberra.edu.au

The four chiral ligands surrounding the dirhodium core create a chiral environment that restricts the possible trajectories for the approaching substrate. nih.gov The bulky groups on the ligands effectively block certain faces of the reactive rhodium-carbenoid intermediate, forcing the substrate to approach from a less sterically hindered direction. This selective approach is the basis for enantioselection. canberra.edu.au For example, in the Rh2(S-DOSP)4 catalyst, the ligand arrangement is thought to adopt an α,β,α,β-conformation during catalysis, which effectively shields one face of the metal-carbene complex, leading to high enantioselectivity. canberra.edu.au

Beyond simple steric hindrance, more subtle non-covalent interactions can play a crucial role in stabilizing the desired transition state. These can include hydrogen bonding, dipole-dipole interactions, and C-H···O interactions. researchgate.net For instance, in certain C-H insertion reactions, a C-H···O interaction between the substrate and the carbonyl oxygen of the catalyst's ligand has been shown to lower the energy barrier for the desired reaction pathway, thereby enhancing both reactivity and selectivity. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for elucidating these complex catalyst-substrate interactions and understanding the origins of enantioselectivity. nih.gov

Ligand-Controlled Stereoselectivity Principles

The stereochemical outcome of a reaction catalyzed by a chiral dirhodium(II) complex is fundamentally controlled by the structure of the bridging ligands. nih.gov The principles of ligand-controlled stereoselectivity revolve around the rational design of ligands to maximize the energy difference between the diastereomeric transition states leading to the two possible enantiomers of the product.

A key principle is the manipulation of steric bulk. Increasing the steric hindrance of the ligand's blocking groups can enhance enantioselectivity by creating a more defined and restrictive chiral pocket. mdpi.com This is exemplified in tandem carbonyl ylide formation/cycloaddition reactions where catalysts with bulkier ligands, such as Rh2(S-PTTL)4, afford higher enantiomeric excesses compared to those with smaller ligands. mdpi.com

Electronic effects also play a critical role. The electron-withdrawing or -donating nature of the ligand influences the electrophilicity of the rhodium-carbenoid intermediate. More electron-rich catalysts, such as rhodium carboxamidates, are generally less reactive but can be more selective in certain carbenoid reactions. nih.gov Conversely, the highly electron-withdrawing nature of trifluoroacetate ligands leads to a more reactive carbenoid. The design of chiral ligands often seeks to balance these electronic effects to achieve optimal reactivity and selectivity.

Heterogeneous Catalysis and Catalyst Immobilization

Strategies for Supporting Rhodium(II) Trifluoroacetate (B77799) Dimer on Solid Matrices

Several strategies have been developed to immobilize dirhodium(II) complexes onto solid supports, aiming to combine the high activity and selectivity of the homogeneous catalyst with the practical benefits of a heterogeneous system.

Covalent grafting involves the formation of a chemical bond between the catalyst and the support material. Mesoporous silica (B1680970), such as SBA-15, is a popular choice due to its high surface area, ordered pore structure, and thermal stability. The process typically involves functionalizing the silica surface with groups that can coordinate to the rhodium centers.

For instance, SBA-15 can be functionalized with amine or carboxyl groups. The dirhodium(II) complex is then introduced, and the axial or equatorial ligands are displaced to form a covalent link with the functionalized support. This method creates a robust connection that can significantly reduce catalyst leaching. Research has shown that rhodium complexes can be co-immobilized with other organic functional groups, such as octyl groups, onto the surface of mesoporous silica. rsc.org This co-immobilization can create a hydrophobic environment around the catalytic sites, which has been shown to enhance reaction yields in aqueous media. rsc.org The synthesis of such materials can be achieved through methods like co-condensation or post-grafting. rsc.org

Encapsulation involves trapping the catalyst within the pores or cages of a host material without forming a covalent bond. This "ship-in-a-bottle" approach physically confines the catalyst, preventing it from leaching while allowing reactants and products to diffuse through the porous structure.

Metal-Organic Polyhedra (MOPs) are an example of materials used for such purposes. nih.gov These are large, discrete coordination cages that can be engineered to have specific sizes and functionalities. Rhodium(II)-based MOPs, forming stable cuboctahedral structures of approximately 2.5 nm, can be functionalized to encapsulate other molecules or can themselves act as the catalytic entity within a larger system. nih.gov While the dirhodium unit is part of the MOP's framework, this demonstrates the principle of using highly porous, discrete molecular structures to contain and organize catalytic centers.

Anchoring dirhodium complexes to polymer backbones is another effective immobilization strategy. researchgate.net The polymer can be soluble or insoluble, offering flexibility for different reactor setups, such as batch or continuous flow systems. researchgate.netresearchgate.net Polystyrene-based resins are commonly used, often functionalized with ligands that can bind to the dirhodium catalyst. researchgate.net For example, a polystyrene-block-poly(m-vinyltriphenylphosphine) copolymer has been used to immobilize rhodium catalysts. researchgate.net These polymer-supported catalysts are of significant interest because they facilitate easy separation from the reaction mixture and are highly recyclable. researchgate.net In some cases, new metallodendrimers bearing dirhodium(II,II) complexes on their periphery have been synthesized, which can be considered a form of molecular polymer support. mdpi.com

Characterization of Heterogeneous Catalysts

A comprehensive characterization of the immobilized catalyst is essential to understand its structure and to correlate it with catalytic performance. A variety of analytical techniques are employed:

Spectroscopic Methods: Fourier Transform Infrared Spectroscopy (FTIR) helps confirm the presence of functional groups and the successful attachment of the catalyst. rsc.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C, ¹⁵N, and ¹⁹F MAS NMR, provides detailed information about the binding geometry and the local environment of the rhodium centers on the support.

X-ray Techniques: X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and oxidation state of rhodium on the catalyst surface. escholarship.org X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Fine Structure (XAFS) analysis, can provide information on the coordination environment and the Rh-Rh bond integrity after immobilization. rsc.orgrsc.org X-ray Diffraction (XRD) is used to assess the crystalline structure of the support material. researchgate.net

Microscopy and Surface Analysis: Transmission Electron Microscopy (TEM) provides visual evidence of the catalyst's morphology and the dispersion of the metal complexes on the support. rsc.orgescholarship.org Nitrogen sorption analysis (BET method) is used to determine key textural properties such as surface area, pore volume, and pore size distribution, which are crucial for understanding how reactants access the catalytic sites. rsc.orgresearchgate.net

Performance Evaluation in Terms of Activity, Selectivity, and Recyclability

The ultimate test of a heterogeneous catalyst is its performance in chemical reactions. Key metrics include activity (reaction rate), selectivity (directing the reaction to the desired product), and recyclability (maintaining performance over multiple uses).

Heterogenized rhodium(II) trifluoroacetate dimer and its analogues have shown excellent performance in various catalytic applications, including cyclopropanation and C-H insertion reactions. researchgate.net

Activity and Selectivity: A catalyst comprising a rhodium complex on functionalized SBA-15 demonstrated high yields (>90%) in the cyclopropanation of styrene (B11656) with ethyl diazoacetate. Similarly, polymer-supported rhodium catalysts have been used in continuous flow reactors for various carbene transfer reactions, achieving high conversions under mild conditions. researchgate.net

Recyclability: A major advantage of heterogenization is enhanced recyclability. The SBA-15 supported catalyst was recycled three times with only a minor drop in yield and less than 2% rhodium leaching. Polymer-supported catalysts have been recycled up to five times in batch reactions and used for ten consecutive runs in a flow reactor with no loss in catalytic activity. researchgate.net Another study on a polymer-supported chiral dirhodium(II) complex highlighted it as a highly durable and recyclable catalyst. researchgate.net

| Catalyst System | Support Material | Reaction Type | Yield/Conversion | Recyclability | Leaching | Reference |

| Rh₂(TFA)₄ analogue | Amine/Carboxyl-functionalized SBA-15 | Styrene Cyclopropanation | >90% yield | >3 cycles with minimal activity loss | <2% Rh leaching | |

| Rh-based catalyst | Sand (Silica) | O-H Insertion (Flow) | High conversion | Up to 5 cycles; 10 consecutive runs | Not specified | researchgate.net |

| [Rh₂(S-PTTL)₄] | Polymer Support | Asymmetric C-H Insertion | High yield & enantioselectivity | Highly durable and recyclable | Not specified | researchgate.net |

| [Rh₂(μ-OMe)₂(cod)₂] | Resin-phosphine system | Steroid Hydrogenation | Almost complete conversion | At least 3 cycles without loss of activity | Not specified | researchgate.net |

Mechanistic Implications of Heterogenization

Site Isolation: Heterogenization can lead to the isolation of catalytic sites. This can prevent bimolecular decomposition pathways that may occur in solution, thus enhancing catalyst stability and lifetime.

Support-Catalyst Interactions: The nature of the covalent or non-covalent linkage to the support can alter the electrophilicity of the rhodium centers. The electron-withdrawing trifluoroacetate ligands make the rhodium centers highly electrophilic, a key feature for their catalytic activity. Interaction with surface functional groups can modulate this property, potentially fine-tuning the catalyst's reactivity and selectivity.

Altered Reaction Pathway: While the fundamental steps of the catalytic cycle (e.g., carbene formation and transfer) are generally preserved, the confinement within a pore or the steric bulk of a polymer support can influence the orientation of the substrate as it approaches the active site. This can lead to changes or enhancements in chemo-, regio-, and diastereoselectivity compared to the homogeneous counterpart. Research on related heterogenized systems suggests that immobilization can create unique nanoporous materials with catalytic activity comparable to their homogeneous analogues, indicating that the core mechanism can be successfully translated to the solid phase. escholarship.org

Advanced Spectroscopic and Computational Studies

Advanced spectroscopic and computational methods are pivotal in unraveling the intricate details of reactions catalyzed by rhodium(II) trifluoroacetate (B77799) dimer. These techniques provide a molecular-level understanding of reaction mechanisms, catalyst behavior, and the factors governing selectivity and efficiency.

Interactions with Biological Systems and Bioconjugation Non Clinical Focus